5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 2nd position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 2-(3-(trifluoromethyl)phenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the vapor-phase bromination, where the reactants are vaporized and passed over a heated catalyst bed. This method allows for continuous production and can be more efficient for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in solvents like ether or THF.
Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-alkyl-2-(3-(trifluoromethyl)phenyl)pyridine.
Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.
Applications De Recherche Scientifique
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of drugs targeting various diseases.
Industry: Used in the production of materials with specific electronic properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5th position.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the phenyl group, making it less complex.
2-(3-(Trifluoromethyl)phenyl)pyridine: Lacks the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the bromine atom and the trifluoromethyl-substituted phenyl group
Activité Biologique
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the bromopyridine family and is characterized by a bromine atom at the 5th position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 2nd position. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance lipophilicity and metabolic stability, thereby improving interactions with various biological targets such as enzymes and receptors.
Structural Characteristics
The structural configuration of this compound contributes significantly to its biological activities. The presence of both bromine and trifluoromethyl groups allows for unique reactivity patterns, including enhanced binding affinities due to halogen bonding capabilities.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bromine at 5th position, trifluoromethyl at 2nd | High lipophilicity, potential for diverse interactions |
2-Bromo-5-(trifluoromethyl)pyridine | Trifluoromethyl at the 5th position | Simpler structure, lacks phenyl group |
2-(3-(Trifluoromethyl)phenyl)pyridine | No bromine atom | Affects reactivity |
5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Hydroxyl group present | Different functional group alters reactivity |
Pharmacological Applications
Research indicates that this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable in developing compounds with specific biological activities. Studies have shown that the compound exhibits significant lipophilicity, which enhances membrane permeability—an essential factor for therapeutic applications.
Case Studies
The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom facilitates halogen bonding, enhancing binding affinity to enzymes and receptors involved in critical biochemical pathways. Additionally, the lipophilic nature of the trifluoromethyl group aids in membrane penetration, further supporting its biological activity.
Propriétés
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGMAGVZIROCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677953 | |
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215073-37-2 | |
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215073-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.